N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a piperidine-4-carboxamide scaffold via a sulfonyl group.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-2-14-4-3-5-18-19(14)23-21(29-18)24-20(26)15-10-12-25(13-11-15)30(27,28)17-8-6-16(22)7-9-17/h3-9,15H,2,10-13H2,1H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVTCXQMDZJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 421.56 g/mol |
| CAS Number | 1215549-79-3 |
Target of Action
This compound primarily targets DprE1 , an enzyme crucial for the biosynthesis of arabinogalactan in Mycobacterium tuberculosis. Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death .
Mode of Action
The compound exhibits its biological effects through:
- Inhibition of Enzyme Activity : By binding to DprE1, it prevents the conversion of precursors necessary for cell wall integrity.
- Impact on Cellular Metabolism : The disruption in cell wall synthesis affects overall cellular functions, potentially leading to altered gene expression and metabolic pathways .
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown that they exhibit potent activity against various strains of bacteria, particularly those resistant to conventional treatments . The mechanism involves:
- Cell Wall Disruption : Targeting enzymes involved in cell wall biosynthesis.
- Cytotoxic Effects : Inducing apoptosis in bacterial cells through metabolic disruption.
Anticancer Potential
In addition to antimicrobial activity, there is emerging evidence suggesting anticancer properties. Compounds with similar structural motifs have been evaluated for their cytotoxicity against human cancer cell lines. For instance, derivatives with the benzothiazole core have shown promising results in inhibiting cancer cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Antimycobacterial Activity : A study reported that benzothiazole derivatives inhibited Mycobacterium tuberculosis effectively, with a notable IC50 value indicating strong potency against this pathogen .
- Cytotoxicity against Cancer Cells : In a comparative study on various benzothiazole derivatives, some exhibited IC50 values as low as 2.7 µM against specific cancer cell lines, demonstrating their potential as anticancer agents .
- In Silico Studies : Molecular docking studies have provided insights into the binding affinities and interactions between the compound and its biological targets, supporting the hypothesis of its mechanism of action at a molecular level .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting folate synthesis pathways.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| This Compound | E. coli | TBD |
The specific MIC for this compound is yet to be determined, but its structural similarities with known antimicrobial agents suggest promising activity against various pathogens .
Anticancer Activity
The compound's thiazole and sulfonamide components are also linked to anticancer properties. Studies have shown that derivatives of thiazole exhibit cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF7) and others. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Anticancer Screening
In a study evaluating the anticancer potential of thiazole derivatives, compounds were synthesized and tested against MCF7 cells using the Sulforhodamine B assay. Some derivatives showed significant cytotoxicity, indicating that this compound may also possess similar properties .
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Table 2: Synthetic Routes Overview
| Step | Description |
|---|---|
| Formation of Benzo[d]thiazole | Cyclization of 2-amino thiophenol with aldehydes/ketones |
| Introduction of Sulfonamide | Reaction with appropriate sulfonamide reagents |
| Final Amide Formation | Coupling with piperidine derivatives |
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
The sulfonyl group’s aryl substituent significantly impacts molecular properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine substituents (e.g., 4–24, 4–10) enhance electrophilicity and may improve metabolic stability but reduce yields (47–67%) compared to electron-donating groups like methoxy (62%) .
- Positional Effects: Para-substituted fluorophenyl (target compound) vs.
Modifications on the Benzothiazole Core
The benzothiazole’s substitution pattern influences lipophilicity and steric bulk:
| Compound Name | Benzothiazole Substituent | Molecular Weight | Physical Properties |
|---|---|---|---|
| Target Compound | 4-ethyl | ~449.5* | Likely higher lipophilicity vs. methyl |
| N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide (CAS 923509-20-0) | 5,7-dimethyl | 447.55 | m.p. Not reported; storage: 2–8°C |
Key Observations :
Piperidine-4-Carboxamide Derivatives
Variations in the piperidine sulfonyl group’s aryl component are extensively explored ():
| Compound Name | Aryl Group on Piperidine Sulfonyl | Yield (%) | HRMS [M+H]+ |
|---|---|---|---|
| (E)-1-((4-fluorophenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide (1048662-30-1) | 4-fluorophenyl + diazenylphenyl | - | 495.1 (calc) |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4,6-trifluorophenyl)sulfonyl)piperidine-4-carboxamide (4–26) | 2,4,6-trifluorophenyl | 16 | 503.1 |
Key Observations :
Preparation Methods
Reaction Pathway
The 4-ethylbenzo[d]thiazole scaffold is constructed via condensation of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Procedure :
- 2-Aminothiophenol (10 mmol) and ethyl bromoacetate (12 mmol) are refluxed in dimethylformamide (DMF) with K₂CO₃ (15 mmol) at 120°C for 6 hours.
- The mixture is cooled, diluted with ice water, and extracted with ethyl acetate.
- The organic layer is dried (Na₂SO₄) and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Characterization | $$ ^1H $$ NMR (DMSO-d6): δ 7.42–7.38 (m, 2H), 7.12–7.08 (m, 1H), 2.68 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H) |
Preparation of 1-((4-Fluorophenyl)sulfonyl)piperidine-4-carboxylic Acid
Sulfonylation of Piperidine-4-carboxylic Acid
The piperidine core is sulfonylated using 4-fluorobenzenesulfonyl chloride under mild basic conditions.
Procedure :
- Piperidine-4-carboxylic acid (10 mmol) is dissolved in dichloromethane (DCM) with triethylamine (TEA, 15 mmol) .
- 4-Fluorobenzenesulfonyl chloride (12 mmol) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours.
- The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Characterization | $$ ^13C $$ NMR (CDCl₃): δ 165.2 (C=O), 135.6 (d, J=21 Hz, Ar-C), 116.3 (d, J=23 Hz, Ar-C), 44.1 (piperidine-N), 27.5 (piperidine-CH₂) |
Amide Coupling to Form the Final Product
Carbodiimide-Mediated Coupling
The amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) .
Procedure :
- 1-((4-Fluorophenyl)sulfonyl)piperidine-4-carboxylic acid (5 mmol) and 4-ethylbenzo[d]thiazol-2-amine (5.5 mmol) are dissolved in anhydrous DCM .
- EDC (6 mmol) and DMAP (0.5 mmol) are added, and the reaction is stirred under microwave irradiation at 80°C for 20 minutes.
- The product is purified via flash chromatography (ethyl acetate:methanol, 9:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Characterization | HRMS (ESI) : m/z Calc. for C₂₂H₂₁FN₃O₃S₂: 470.10; Found: 470.09 |
| Purity | >95% (HPLC) |
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
A streamlined approach combines sulfonylation and amidation in a single pot:
- Piperidine-4-carboxylic acid , 4-fluorobenzenesulfonyl chloride , and 4-ethylbenzo[d]thiazol-2-amine are reacted in DMF with HATU and DIEA .
- Microwave irradiation (100°C, 15 minutes) yields the product directly.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 15 minutes |
Critical Analysis of Methodologies
Yield Optimization
Q & A
Q. What are the established synthetic routes for N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzo[d]thiazole core via condensation of o-aminothiophenol derivatives with aldehydes under oxidative conditions .
- Step 2: Sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3: Amide coupling between the sulfonylated piperidine and the benzo[d]thiazole derivative, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Critical conditions: - Temperature control during sulfonylation (0–5°C to prevent side reactions) .
- Solvent choice (e.g., dichloromethane or DMF for polar intermediates) .
- Purity monitoring via TLC or HPLC at each step .
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS-ESI+): Validates molecular weight (e.g., [M+H]+ expected at m/z 474.12) .
- X-ray Crystallography: Resolves stereochemistry and confirms 3D conformation (e.g., piperidine chair conformation and sulfonyl group orientation) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the sulfonylation step?
Low yields often arise from competing hydrolysis or incomplete sulfonyl chloride activation. Mitigation strategies include:
- Catalyst screening: Use of DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .
- Solvent optimization: Anhydrous DMF improves solubility of intermediates .
- Stoichiometric adjustments: 1.2–1.5 equivalents of sulfonyl chloride to ensure complete conversion .
- In-line IR monitoring: Detects real-time consumption of starting materials .
Q. What methodologies are recommended for elucidating the compound’s biological targets and mechanisms?
- Enzyme inhibition assays: Screen against kinases (e.g., PI3K or MAPK) due to structural similarity to known sulfonamide inhibitors .
- Cellular thermal shift assays (CETSA): Identify target engagement in live cells .
- Molecular docking: Use Schrödinger Suite or AutoDock Vina to predict binding modes to fluorophenyl-interacting proteins (e.g., carbonic anhydrase isoforms) .
- Transcriptomic profiling: RNA-seq to identify pathways affected in treated cancer cell lines .
Q. How should researchers address discrepancies in reported biological activity across studies?
Contradictions may arise from:
- Purity variability: Ensure ≥95% purity via preparative HPLC and quantify residual solvents .
- Assay conditions: Standardize cell viability protocols (e.g., MTT vs. ATP-luciferase assays) .
- Orthogonal validation: Confirm target binding via SPR (surface plasmon resonance) if IC50 values conflict .
- Structural analogs: Compare activity with derivatives (e.g., 3-chloro vs. 4-fluoro substituents) to isolate pharmacophore contributions .
Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?
Q. How can computational models predict metabolic stability for this compound?
- In silico tools: Use ADMET Predictor or MetaSite to identify vulnerable sites (e.g., sulfonamide hydrolysis or piperidine oxidation) .
- CYP450 inhibition assays: Test against CYP3A4/2D6 isoforms using human liver microsomes .
- Metabolite identification: LC-HRMS to detect phase I/II metabolites in hepatocyte incubations .
Methodological Challenges
Q. What experimental approaches resolve crystallographic disorder in the piperidine ring?
Q. How can researchers validate molecular docking predictions for sulfonamide-containing analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
